Summary of the Application: Cinoxate is a key ingredient in many sunscreens . It is used because of its ability to absorb harmful ultraviolet (UV) rays . This helps to prevent sunburn, premature aging of the skin, and the development of skin cancers such as melanoma .
Methods of Application: Cinoxate is typically mixed into sunscreen formulations and applied topically to the skin . The sunscreen is usually applied generously to all exposed skin 15 minutes before sun exposure. It should be reapplied at least every two hours, or after swimming or sweating .
Results or Outcomes: The use of sunscreens containing Cinoxate has been shown to significantly reduce the risk of developing skin disorders caused by UV radiation . Due to concerns about the environmental effects of some organic uv filters, several locations across the world have begun to pass legislation banning the use of these ingredients in sunscreens .
Cinoxate is an organic compound classified as an ester, specifically formed from the reaction of methoxycinnamic acid and 2-ethoxyethanol. It appears as a slightly yellow, viscous liquid that is insoluble in water but miscible with alcohols, esters, and vegetable oils. This compound is primarily utilized in sunscreen formulations due to its ability to absorb ultraviolet (UV) radiation, thereby providing protection against UV-induced skin damage. Cinoxate was first approved by the United States Food and Drug Administration as a UV filter in 1961, although its use in cosmetic products has declined over time .
Cinoxate exhibits significant biological activity primarily through its role as a UV filter. It absorbs both UVA and UVB radiation, protecting skin cells from potential damage caused by these rays. The compound interacts with various biomolecules in the skin, including proteins like keratin, enhancing the protective barrier of the skin. Additionally, cinoxate helps mitigate DNA damage and mutations in skin cells that could lead to skin cancer. Its efficacy is influenced by environmental factors such as UV intensity and exposure duration .
The synthesis of cinoxate involves the esterification of methoxycinnamic acid with 2-ethoxyethanol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the formation of the ester. In industrial settings, this process is scaled up in large reactors where reaction conditions are meticulously controlled to maximize yield and purity. Post-reaction purification methods include distillation or recrystallization to eliminate impurities .
Cinoxate's primary application is in the formulation of sunscreens and other cosmetic products aimed at protecting the skin from UV radiation. It is often incorporated at concentrations ranging from 1% to 3% in these formulations. Beyond sunscreens, cinoxate can be found in various personal care products where UV protection is beneficial . Its ability to absorb UV light makes it valuable not only for consumer products but also for scientific research related to skin health and photoprotection.
Cinoxate shares structural similarities with several other compounds used as UV filters in sunscreens. Here are some notable examples:
Cinoxate's unique feature lies in its specific ester structure which provides distinct absorption characteristics compared to these similar compounds. While it serves a similar purpose as a sunscreen agent, its declining use reflects evolving safety evaluations and consumer preferences toward alternative ingredients.